VTP-27999
Übersicht
Beschreibung
VTP27999 ist ein Alkyl-Amin-Renin-Inhibitor, der sich für den klinischen Einsatz eignet, insbesondere bei der Behandlung von Bluthochdruck. Es ist ein kleines Molekül mit der chemischen Formel C26H41ClN4O5 und einem Molekulargewicht von 525,08 g/mol . Die Verbindung hat eine ausgezeichnete Selektivität gegenüber verwandten und nicht verwandten Off-Targets gezeigt, eine gute orale Bioverfügbarkeit und Wirksamkeit in Tiermodellen .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Modellmolekül zur Untersuchung der Renininhibition und Struktur-Aktivitätsbeziehungen verwendet.
Biologie: VTP27999 wird in biologischen Studien verwendet, um seine Auswirkungen auf die Reninaktivität und seine potenziellen therapeutischen Vorteile zu verstehen.
Wirkmechanismus
VTP27999 entfaltet seine Wirkung, indem es Renin hemmt, ein Enzym, das am Renin-Angiotensin-Aldosteron-System (RAAS) beteiligt ist. Durch die Hemmung von Renin reduziert VTP27999 die Produktion von Angiotensin I, was wiederum die Bildung von Angiotensin II, einem starken Vasokonstriktor, verringert. Dies führt zu einer Senkung des Blutdrucks und zur Linderung von Bluthochdruck . Die molekularen Ziele von VTP27999 umfassen die aktive Stelle von Renin, an die es bindet und die das Enzym daran hindert, die Umwandlung von Angiotensinogen in Angiotensin I zu katalysieren .
Wirkmechanismus
VTP-27999, also known as Methyl (2-(®-(3-chlorophenyl)(®-1-(((S)-2-(methylamino)-3-(®-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate, is a potent direct renin inhibitor . It has been studied for its potential in treating chronic renal disease and providing end-organ protection .
Target of Action
The primary target of this compound is the enzyme renin . Renin is a key enzyme in the regulation of the renin-angiotensin pathway, which is implicated in hypertension .
Mode of Action
This compound acts by inhibiting renin, leading to a decrease in plasma renin activity (PRA). This inhibition is expected to decrease the levels of angiotensin II and aldosterone . The compound’s action results in a dose-dependent induction of renin, increasing the concentration of plasma renin .
Pharmacokinetics
This compound is rapidly absorbed, attaining maximum plasma concentrations at 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours . Its oral bioavailability is approximately 10-fold higher than that of aliskiren, another renin inhibitor .
Result of Action
The administration of this compound leads to a decrease in plasma angiotensin II and aldosterone levels . It also decreases urinary aldosterone excretion compared to placebo on day 1 . On day 10, urinary aldosterone excretion was higher in the 300- and 600-mg this compound dose groups compared with baseline . This compound also decreases blood pressure to the same degree as aliskiren .
Action Environment
The action of this compound can be influenced by environmental factors such as salt intake. The studies on this compound were conducted on salt-depleted healthy volunteers
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VTP27999 umfasst eine Reihe von chemischen Reaktionen, darunter die Einarbeitung polarer Funktionalität und den Austausch der Cyclohexylmethylgruppe durch eine ®-(Tetrahydropyran-3-yl)methylgruppe . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Reagenzien wie N,O-Dimethylhydroxylaminhydrochlorid .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für VTP27999 sind nicht umfassend dokumentiert, aber die Synthese folgt wahrscheinlich ähnlichen Wegen wie die in Laboreinstellungen verwendeten, mit Optimierungen für die Skalierung und Effizienz. Die Verwendung von automatisierten Synthese- und Reinigungstechniken kann eingesetzt werden, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VTP27999 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von VTP27999 üblich.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit VTP27999 verwendet werden, sind Ethylbromacetat, wasserfreies Dimethylformamid (DMF) und andere organische Lösungsmittel . Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von VTP27999 entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen zu verschiedenen substituierten Analogen führen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aliskiren: Ein weiterer Renin-Inhibitor, der zur Behandlung von Bluthochdruck eingesetzt wird.
Remikiren: Ein Renin-Inhibitor mit ähnlichen Wirkmechanismen.
Zankiren: Eine weitere Verbindung aus derselben Klasse von Renin-Inhibitoren.
Einzigartigkeit von VTP27999
VTP27999 ist einzigartig aufgrund seiner ausgezeichneten Selektivität, guten oralen Bioverfügbarkeit und Wirksamkeit in Tiermodellen. Es hat sich gezeigt, dass es mit minimalen Off-Target-Effekten klinisch nutzbar ist und damit ein vielversprechender Kandidat für die Weiterentwicklung ist .
Biologische Aktivität
VTP-27999 is a novel small molecule classified as a potent and selective renin inhibitor, designed to modulate the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological profiles, and comparative studies with existing renin inhibitors.
Overview of this compound
This compound is characterized by its chemical formula and has been noted for its high selectivity and efficacy in inhibiting renin, with an IC50 value of approximately 0.47 nM . It exhibits over 1000-fold selectivity against related and unrelated off-targets, making it a promising candidate for hypertension treatment .
The primary mechanism of action for this compound involves the inhibition of renin, an enzyme critical in the conversion of angiotensinogen to angiotensin I, leading to subsequent vasoconstriction and increased blood pressure. Unlike aliskiren, another well-known renin inhibitor, this compound does not unfold prorenin but binds to acid-activated prorenin, enhancing its immunoreactivity in assays without affecting its conformation .
Key Pharmacokinetic Parameters
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Oral Bioavailability | >15% in multiple species |
Half-life (t1/2) | 7.3 - 51.0 hours (varies by species) |
Clearance (CL) | 36 - 128 mL/min/kg |
Volume of Distribution (Vss) | 19 - 101 L/kg |
These parameters suggest that this compound is well absorbed and maintains effective plasma levels over time, contributing to its potential efficacy in clinical settings .
Clinical Studies
A notable study evaluated the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. Results indicated that this compound significantly reduced mean arterial pressure (MAP) compared to placebo and demonstrated a dose-dependent response . Furthermore, it showed a longer duration of action than aliskiren at equivalent doses .
Comparative Analysis with Aliskiren
This compound's unique profile is highlighted when compared to aliskiren:
Feature | This compound | Aliskiren |
---|---|---|
IC50 | 0.47 nM | ~30 μM |
Selectivity | >1000-fold | Moderate |
Effect on prorenin | No unfolding | Induces conformational change |
Duration of Action | Longer | Shorter |
This comparison illustrates that this compound not only provides enhanced potency but also offers a distinct mechanism that may lead to fewer side effects related to prorenin activation .
Study on Hypertensive Models
In a double transgenic rat model engineered to express human renin and angiotensinogen, this compound exhibited significant reductions in MAP at 24 hours post-administration compared to control groups. This study underscores its potential effectiveness in treating hypertension driven by human renin .
Safety Profile
In multiple ascending dose studies involving salt-depleted healthy volunteers, this compound was well-tolerated with no serious adverse events reported. This finding supports its safety profile for further clinical development .
Eigenschaften
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWASIVXQMMPLM-ZXMXYHOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583133 | |
Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942142-51-0 | |
Record name | VTP-27999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VTP-27999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12416 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VTP-27999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is VTP-27999 and how does it work?
A1: this compound (Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate) is a potent and selective renin inhibitor. [] It works by binding to renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), and preventing the conversion of angiotensinogen to angiotensin I. [, ] This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, ultimately lowering blood pressure. []
Q2: How does this compound differ from aliskiren, another renin inhibitor?
A2: While both this compound and aliskiren inhibit renin, they exhibit several key differences:
- Prorenin interaction: Unlike aliskiren, this compound does not unfold prorenin, the inactive precursor of renin. []
- Immunoreactivity: this compound increases renin immunoreactivity in assays by affecting antibody affinity, which is not observed with aliskiren. []
- Intracellular accumulation: this compound accumulates to a greater extent within renin-synthesizing cells compared to aliskiren, leading to more potent blockade of intracellular renin. [, ]
- (Pro)renin receptor interaction: this compound, but not aliskiren, can block renin's ability to activate the (pro)renin receptor ((P)RR) and induce downstream signaling. []
Q3: What is the significance of this compound's ability to block intracellular renin?
A3: this compound's enhanced intracellular accumulation allows it to inhibit renin even before its release from cells. [] This contributes to its long-lasting effects, exceeding what would be expected based solely on its plasma half-life. []
Q4: What have studies shown regarding this compound's effect on renal function?
A4: Studies in salt-depleted healthy volunteers have demonstrated that this compound can induce significant increases in renal plasma flow (RPF) and glomerular filtration rate (GFR) in a dose-dependent manner. [] Importantly, these effects reached a maximum at a dose of 300mg, indicating that this compound can achieve maximal renal renin blockade at this dosage. []
Q5: What are the implications of the (P)RR's role in renin release as revealed by this compound research?
A5: Research using this compound has provided valuable insights into the function of the (P)RR. Knockdown experiments revealed that the (P)RR is crucial for the conversion of prorenin to renin and plays a significant role in the constitutive release of both prorenin and renin. [] This discovery highlights the complex interplay between renin, prorenin, and the (P)RR in regulating the RAS.
Q6: What is the current status of this compound's clinical development?
A6: While this compound has shown promising results in preclinical studies and early clinical trials, it appears that its development has been discontinued. [] The specific reasons for this are not explicitly stated in the provided research papers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.